![molecular formula C15H16N2O2S B5700272 N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide, also known as FPTH, is a small molecule inhibitor that has shown potential in various scientific research applications. FPTH is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been studied in detail.
作用机制
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide is a small molecule inhibitor that targets the thioredoxin system, which is a major antioxidant system in cells. This compound binds to thioredoxin reductase, which is a key enzyme in the thioredoxin system, and inhibits its activity. This leads to an increase in oxidative stress and a decrease in cell viability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in oxidative stress, a decrease in cell viability, and an inhibition of the thioredoxin system. This compound has also been shown to induce apoptosis, which is a programmed cell death process.
实验室实验的优点和局限性
One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that this compound has shown potential in various scientific research applications. One limitation of using this compound in lab experiments is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide research, including the development of this compound analogs with improved potency and selectivity, the identification of new targets for this compound, and the evaluation of this compound in animal models of disease. Another future direction is the development of this compound-based therapies for cancer, neurodegenerative diseases, and infectious diseases.
合成方法
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has been synthesized by several methods, including a one-pot reaction, a three-step reaction, and a modified three-step reaction. In the one-pot reaction, 1-(2-furyl)prop-2-en-1-one is reacted with propylhydrazine and thiophene-2-carboxaldehyde in the presence of acetic acid and ethanol. In the three-step reaction, 1-(2-furyl)prop-2-en-1-one is reacted with hydrazine hydrate to form 1-(2-furyl)ethyl hydrazine, which is then reacted with thiophene-2-carboxaldehyde to form this compound. In the modified three-step reaction, 1-(2-furyl)prop-2-en-1-one is reacted with propylhydrazine to form 1-(2-furyl)-2-propylhydrazine, which is then reacted with thiophene-2-carboxaldehyde to form this compound.
科学研究应用
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has shown potential in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In infectious disease research, this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.
属性
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-5-14-10-12(11-20-14)15(18)17-16-8-3-6-13-7-4-9-19-13/h3-4,6-11H,2,5H2,1H3,(H,17,18)/b6-3+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHFAWAREBNQDY-HLMILFRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
phosphinic acid](/img/structure/B5700205.png)
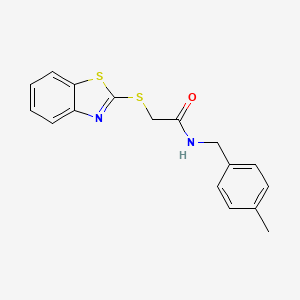
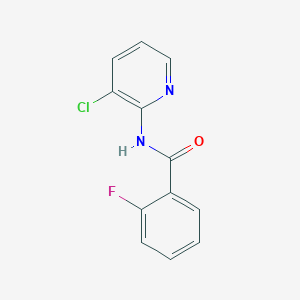
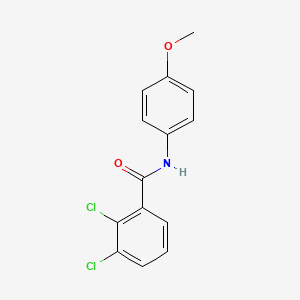

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
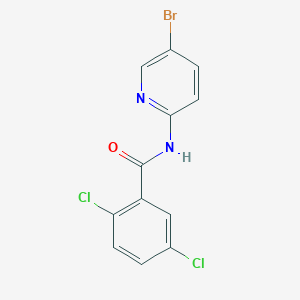
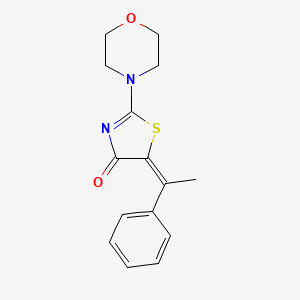
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
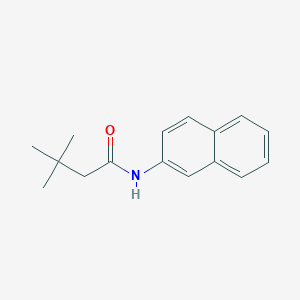
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
